6-Bromo-3-iodo-5-methylpyridin-2-amine is a chemical compound with the molecular formula and a molecular weight of approximately 312.936 g/mol. This compound is characterized by the presence of bromine and iodine atoms on the pyridine ring, specifically at the 6th and 3rd positions respectively, along with a methyl group at the 5th position and an amino group at the 2nd position. It is primarily used in scientific research, particularly in medicinal chemistry and material science.
6-Bromo-3-iodo-5-methylpyridin-2-amine belongs to the class of heterocyclic compounds, specifically pyridine derivatives. Pyridines are known for their aromatic properties and are often utilized in pharmaceuticals due to their ability to interact with biological systems.
The synthesis of 6-Bromo-3-iodo-5-methylpyridin-2-amine can be achieved through several methods:
The reactions typically require careful control of temperature and concentration to optimize yields. In an industrial setting, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular structure of 6-Bromo-3-iodo-5-methylpyridin-2-amine features a pyridine ring with specific substituents:
This substitution pattern contributes to its unique chemical reactivity and biological activity.
The InChI for this compound is InChI=1S/C6H6BrIN2/c7-4-2-3(8)1-5(9)6(4)10/h1-2H,(H2,9,10)
and its InChI Key is ANDWKDRELVPNDM-UHFFFAOYSA-N
.
6-Bromo-3-iodo-5-methylpyridin-2-amine can participate in various chemical reactions:
Common reagents for nucleophilic substitution include sodium azide and potassium thiolate. For coupling reactions, palladium catalysts (e.g., Pd(PPh₃)₄) are used alongside boronic acids under mild conditions.
The mechanism of action for 6-Bromo-3-iodo-5-methylpyridin-2-amine varies based on its applications:
Key physical properties include:
Relevant chemical properties encompass:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
CAS Number | |
Hazard Classification | Irritant |
These properties indicate its potential hazards and handling requirements in laboratory settings.
6-Bromo-3-iodo-5-methylpyridin-2-amine has several applications:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7